

Spectroscopic Data Analysis of Methyldiphenylsilanol: A Technical Guide

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Compound of Interest

Compound Name:	Silanol, methyldiphenyl-
CAS No.:	778-25-6
Cat. No.:	B1581789

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This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for methyldiphenylsilanol (C₁₃H₁₄OSi), a key organosilicon compound.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical interpretation of spectra, grounded in established scientific principles, to elucidate the molecular structure and characteristics of methyldiphenylsilanol.

Introduction to Methyldiphenylsilanol

Methyldiphenylsilanol is an organosilicon compound featuring a silicon atom bonded to a hydroxyl group, a methyl group, and two phenyl groups.[1][2] This structure imparts unique chemical properties that make it a valuable intermediate in various industrial and pharmaceutical applications.[3] Accurate and thorough characterization of this molecule is paramount, and spectroscopic techniques are the primary tools for achieving this. This guide delves into the core spectroscopic methods used to confirm the identity and purity of methyldiphenylsilanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.[4] For methyldiphenylsilanol, both ^1H and ^{13}C NMR are essential for structural verification.

Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of methyldiphenylsilanol in a suitable deuterated solvent (e.g., CDCl_3 , acetone- d_6 , or DMSO- d_6).[5] The choice of solvent is critical as it can influence chemical shifts.[5]
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[4][6]
- **Instrument Setup:** Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- **Data Acquisition:** Record both ^1H and ^{13}C NMR spectra. For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

^1H NMR Spectrum: Interpretation and Analysis

The proton NMR spectrum of methyldiphenylsilanol is expected to show distinct signals corresponding to the different types of protons in the molecule: the hydroxyl proton, the aromatic protons of the two phenyl groups, and the methyl protons.

- **Hydroxyl Proton (-OH):** This proton typically appears as a broad singlet. Its chemical shift is highly variable and concentration-dependent, generally ranging from 1 to 5 ppm.[7] The broadness is due to chemical exchange with trace amounts of water and hydrogen bonding.
- **Aromatic Protons (-C₆H₅):** The ten protons on the two phenyl rings will appear in the aromatic region, typically between 7.0 and 8.0 ppm. Due to the electronic effects of the silyl group, the ortho, meta, and para protons may have slightly different chemical shifts, leading to a complex multiplet pattern.

- Methyl Protons (-CH₃): The three protons of the methyl group attached to the silicon atom will appear as a sharp singlet in the upfield region, typically around 0.3-0.8 ppm. The silicon atom is less electronegative than carbon, causing the attached methyl protons to be more shielded.[6]

Table 1: Predicted ¹H NMR Chemical Shifts for Methyl diphenylsilanol

Proton Type	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration
Si-OH	1.0 - 5.0	broad singlet	1H
Aromatic (C ₆ H ₅)	7.0 - 8.0	multiplet	10H
Methyl (Si-CH ₃)	0.3 - 0.8	singlet	3H

¹³C NMR Spectrum: Interpretation and Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

- Aromatic Carbons (-C₆H₅): The phenyl carbons will resonate in the downfield region, typically between 125 and 140 ppm.[8][9] Due to the influence of the silicon substituent, four distinct signals are expected for the aromatic carbons: one for the ipso-carbon (the carbon directly attached to silicon), one for the ortho-carbons, one for the meta-carbons, and one for the para-carbon.
- Methyl Carbon (-CH₃): The methyl carbon attached to the silicon atom will appear at a high field, typically in the range of -5 to 5 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Methyl diphenylsilanol

Carbon Type	Predicted Chemical Shift (δ, ppm)
Aromatic (ipso-C)	135 - 140
Aromatic (ortho, meta, para-C)	125 - 135
Methyl (Si-CH ₃)	-5 - 5

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.[10]

Experimental Protocol: IR Data Acquisition

- **Sample Preparation:** The sample can be prepared as a KBr pellet, a mull (e.g., Nujol), or dissolved in a suitable solvent (e.g., CCl₄ or CS₂).[1] For solid samples, the KBr pellet method is common.
- **Instrument Setup:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.[11]

IR Spectrum: Interpretation and Analysis

The IR spectrum of methyldiphenylsilanol will exhibit characteristic absorption bands corresponding to its functional groups.

- **O-H Stretch:** A prominent, sharp band around 3690 cm⁻¹ is characteristic of a "free" or non-hydrogen-bonded Si-OH group.[10] In a condensed phase (solid or liquid), this band may be broadened and shifted to a lower frequency (around 3200-3400 cm⁻¹) due to intermolecular hydrogen bonding.
- **C-H Stretches (Aromatic):** Absorption bands above 3000 cm⁻¹ (typically 3050-3070 cm⁻¹) are indicative of the C-H stretching vibrations of the aromatic rings.[12]
- **C-H Stretches (Aliphatic):** The C-H stretching of the methyl group will appear just below 3000 cm⁻¹ (typically 2960-2980 cm⁻¹).[12]
- **C=C Stretches (Aromatic):** A series of bands in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the phenyl rings.
- **Si-C Stretch:** The stretching vibration of the Si-C bond typically appears in the 1250-1270 cm⁻¹ region.

- Si-O Stretch: A strong absorption band in the range of 810-950 cm^{-1} is attributed to the Si-O stretching vibration of the silanol group.[10]
- Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the monosubstituted benzene rings will result in strong bands in the 690-770 cm^{-1} region.

Table 3: Characteristic IR Absorption Bands for Methylphenylsilanol

Vibrational Mode	Wavenumber (cm^{-1})	Intensity
O-H Stretch (free)	~3690	Sharp, Medium
O-H Stretch (H-bonded)	3200 - 3400	Broad, Strong
Aromatic C-H Stretch	3050 - 3070	Medium
Aliphatic C-H Stretch	2960 - 2980	Medium
Aromatic C=C Stretch	1400 - 1600	Medium to Strong
Si-CH ₃ Bend	~1260	Strong
Si-O Stretch	810 - 950	Strong
Aromatic C-H Bend	690 - 770	Strong

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[13] It provides information about the molecular weight and the fragmentation pattern of the molecule, which aids in structural elucidation.

Experimental Protocol: MS Data Acquisition

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization: Electron Ionization (EI) is a common method for volatile compounds like methylphenylsilanol. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[14]

- Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z .

MS Spectrum: Interpretation and Fragmentation Analysis

The mass spectrum of methyldiphenylsilanol will show a molecular ion peak (M^+) and several fragment ion peaks. The molecular weight of methyldiphenylsilanol is 214.33 g/mol .[1][2]

- Molecular Ion (M^+): The molecular ion peak should be observed at $m/z = 214$.
- Key Fragmentation Pathways: The fragmentation of organosilicon compounds often involves the cleavage of bonds to the silicon atom.[15] Common fragmentation mechanisms include charge site-initiated and radical site-initiated fragmentation.[16]

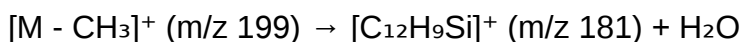
A plausible primary fragmentation step is the loss of a methyl radical ($\bullet\text{CH}_3$) from the molecular ion, leading to a stable diphenylsilanol cation.



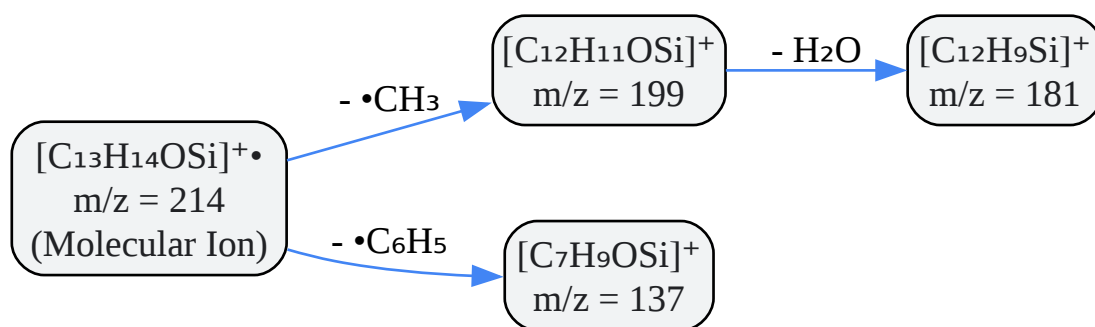
Another likely fragmentation is the loss of a phenyl radical ($\bullet\text{C}_6\text{H}_5$).



Further fragmentation of these primary ions can occur. For instance, the $[M - \text{CH}_3]^+$ ion can lose a water molecule.



The following diagram illustrates the proposed major fragmentation pathways for methyldiphenylsilanol.



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Caption: Proposed Mass Spectrometry Fragmentation of Methyldiphenylsilanol.

Table 4: Predicted Major Ions in the Mass Spectrum of Methyldiphenylsilanol

m/z	Proposed Ion Structure
214	$[C_{13}H_{14}OSi]^+\bullet$ (Molecular Ion)
199	$[(C_6H_5)_2SiOH]^+$
181	$[(C_6H_5)_2Si - H]^+$
137	$[CH_3(C_6H_5)SiOH]^+$
77	$[C_6H_5]^+$

Conclusion

The combined application of NMR, IR, and MS provides a robust and comprehensive characterization of methyldiphenylsilanol. 1H and ^{13}C NMR confirm the proton and carbon framework, IR spectroscopy identifies the key functional groups, particularly the diagnostic Si-OH bond, and mass spectrometry establishes the molecular weight and provides structural insights through fragmentation analysis. This guide serves as a foundational resource for scientists and researchers, enabling confident identification and quality assessment of this important organosilicon compound.

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